molecular formula C28H23N3O3S2 B2756053 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-65-0

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2756053
CAS RN: 361469-65-0
M. Wt: 513.63
InChI Key: MMXHJKKSNPQOSA-UHFFFAOYSA-N
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Description

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound with the linear formula C25H18N4O5S . It’s part of a class of compounds known as benzothiazoles, which have been found to have significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The protocol for the synthesis of 2-phenylbenzothiazole derivatives involves the use of 2-aminothiophenol and aromatic aldehydes .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

The synthesis and investigation of N-substituted imidazolylbenzamides, including compounds with structural similarities to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide, have shown promising results in cardiac electrophysiological studies. These compounds exhibit potency comparable to sematilide, a selective class III agent, indicating potential applications in the treatment of reentrant arrhythmias. This underscores the potential of benzothiazole sulfonamide derivatives in developing new therapeutics for cardiac arrhythmias (Morgan et al., 1990).

Antimalarial and Antiviral Potential

Research exploring the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those containing benzothiazole moieties, has demonstrated significant in vitro antimalarial activity. These findings suggest a promising avenue for developing new treatments for malaria, highlighting the versatility of benzothiazole sulfonamide derivatives in addressing global health challenges. Additionally, the theoretical and computational analyses of these compounds further support their potential utility in designing drugs with effective antimalarial properties (Fahim & Ismael, 2021).

Anticancer Research

The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, including variations of this compound, offer a broad spectrum of biological and pharmacological effects, indicating their potential in anticancer research (Patel et al., 2009).

Anticonvulsant Properties

Benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, showcasing the therapeutic potential of benzothiazole derivatives in neurological disorders. This research provides a foundation for further exploration into the use of sulfonamide derivatives in treating convulsive disorders, emphasizing the importance of chemical modifications in enhancing biological activity (Khokra et al., 2019).

Antibacterial Applications

The synthesis and antibacterial activities of benzothiazole derivatives of sulphonamides demonstrate the antimicrobial potential of these compounds. This research highlights the relevance of benzothiazole sulfonamide derivatives in developing new antibacterial agents, particularly in addressing resistant strains of bacteria (Ikpa et al., 2020).

Mechanism of Action

While the specific mechanism of action for “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is not mentioned, benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .

Future Directions

Benzothiazole derivatives have shown promise in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research may focus on further exploring the anti-tubercular activity of these compounds and developing more potent inhibitors.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S2/c1-18-7-14-22(15-8-18)36(33,34)31-24-6-4-3-5-23(24)27(32)29-21-12-10-20(11-13-21)28-30-25-16-9-19(2)17-26(25)35-28/h3-17,31H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXHJKKSNPQOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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